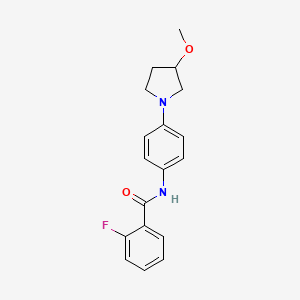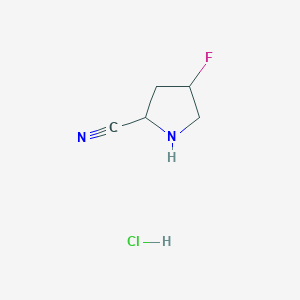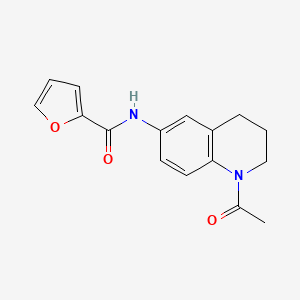
2-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide, also known as MPB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research and treatment.
Scientific Research Applications
Dopamine Antagonistic Activity
2-Phenylpyrroles, structurally related to benzamides, have been synthesized to explore their potential as dopamine antagonists. These compounds have demonstrated significant in vitro and in vivo potency, suggesting their utility in developing antipsychotic medications with lower risks of inducing acute extrapyramidal side effects. The 2-phenylpyrrole analogues exhibit strong sodium-dependent binding to dopamine D-2 receptors, a feature that is analogously observed in substituted benzamides (van Wijngaarden et al., 1987).
Serotonin 1A Receptor Imaging
Fluoro-N-benzamide derivatives have been used as selective serotonin 1A (5-HT1A) molecular imaging probes. These compounds, in conjunction with positron emission tomography (PET), offer a novel approach for quantifying 5-HT1A receptor densities in the brain, aiding in the study of neurological disorders such as Alzheimer's disease. The imaging probes have demonstrated significant potential in identifying receptor density changes, correlating them with the severity of cognitive impairment (Kepe et al., 2006).
Kinase Inhibition for Cancer Therapy
N-substituted benzamide derivatives have been identified as potent inhibitors of specific kinases, demonstrating considerable efficacy in inhibiting tumor growth in xenograft models. These compounds provide a foundation for developing targeted therapies against cancers that are reliant on the Met kinase superfamily for growth and survival (Schroeder et al., 2009).
PARP Inhibition for Cancer Treatment
Phenyl-substituted benzimidazole carboxamide derivatives, including those with a fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide structure, have shown to be highly effective PARP inhibitors. Their development underscores the potential for these compounds in treating cancers, particularly in combination with other chemotherapeutic agents or in cancer types that are susceptible to PARP inhibition strategies (Penning et al., 2010).
Synthesis of Fluorinated Compounds
Fluorinated derivatives of pyrrolidine have been highlighted for their importance in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. The facile synthesis and conversion of these fluorinated compounds into various medicinally relevant intermediates emphasize their role in the development of new therapeutic agents (Singh & Umemoto, 2011).
properties
IUPAC Name |
2-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-15-10-11-21(12-15)14-8-6-13(7-9-14)20-18(22)16-4-2-3-5-17(16)19/h2-9,15H,10-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRXXHNEYVRKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2944937.png)
![2-Cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2944939.png)
![5-Chloro-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2944942.png)
![N-(3-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2944943.png)



![1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene](/img/structure/B2944951.png)
![4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2944952.png)
![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)
![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)


![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)